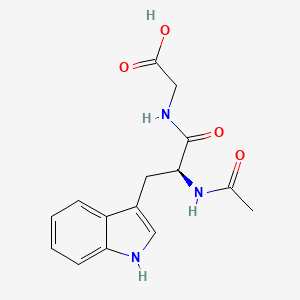

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid is a complex organic compound with significant importance in various scientific fields. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including neurotransmitters and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an indole derivative with an acetamido acid, followed by a series of protection and deprotection steps to ensure the correct functional groups are in place. The reaction conditions often involve the use of strong acids or bases, and sometimes require the use of catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and as a probe for understanding enzyme mechanisms.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Tryptophan: An essential amino acid with an indole ring, similar in structure to (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid.

Serotonin: A neurotransmitter derived from tryptophan, also containing an indole ring.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring.

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities.

Biological Activity

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid, also known by its CAS number 7438672, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound based on recent research findings, providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C15H17N3O4

- Molecular Weight : 299.32 g/mol

- Solubility : Very soluble in water (5.3 mg/ml) .

- Log P : Indicates moderate lipophilicity (Log P values range from 0.42 to 1.64) .

Research indicates that this compound functions as a selective inhibitor of several enzymes involved in metabolic pathways crucial for tumor growth. Specifically, it acts as a mechanism-based inactivator of glutamine-utilizing enzymes, which are vital for cancer cell metabolism .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Viability Assays : In P493B lymphoma cells, dose-dependent decreases in cell proliferation were observed with this compound, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory models:

- Inhibition of Prostaglandin Synthesis : It has been reported to inhibit prostaglandin synthesis in various in vitro systems, suggesting a role in managing inflammatory conditions .

Case Study 1: Tumor Targeting

A study involving the use of this compound as part of a prodrug formulation (DRP-104) highlighted its ability to preferentially deliver active metabolites to tumor tissues while minimizing exposure to normal tissues. This selective delivery resulted in enhanced therapeutic efficacy and reduced systemic toxicity .

Case Study 2: Metabolic Inhibition

In another investigation, the compound was evaluated for its effects on metabolic pathways in cancer cells. The results indicated that it effectively inhibited key enzymes involved in the TCA cycle and nucleotide synthesis, further supporting its potential as a therapeutic agent for metabolic reprogramming in tumors .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O4 |

| Molecular Weight | 299.32 g/mol |

| Solubility | 5.3 mg/ml |

| Log P | 0.42 - 1.64 |

| Antiproliferative Activity | Significant in lymphoma cells |

| Anti-inflammatory Activity | Inhibits prostaglandin synthesis |

Properties

CAS No. |

23506-40-3 |

|---|---|

Molecular Formula |

C15H17N3O4 |

Molecular Weight |

303.31 g/mol |

IUPAC Name |

2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C15H17N3O4/c1-9(19)18-13(15(22)17-8-14(20)21)6-10-7-16-12-5-3-2-4-11(10)12/h2-5,7,13,16H,6,8H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m0/s1 |

InChI Key |

UWSLCCUSAZAREL-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.